molecular formula C16H20Br2Si2 B1643081 1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene CAS No. 478190-79-3

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene

Cat. No.: B1643081
CAS No.: 478190-79-3
M. Wt: 428.3 g/mol
InChI Key: TUMMIWKEWMEYTF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene is an organic compound with the molecular formula C16H20Br2Si2. It is a derivative of benzene, where two bromine atoms and two trimethylsilylethynyl groups are attached to the benzene ring. This compound is known for its unique structural properties and is used in various scientific research applications.

Mechanism of Action

Target of Action

This compound is a type of diyne

Mode of Action

It is known that it can react with di (tert -butyl)aluminium hydride by hydroalumination and undergoes addition of one al-h bond to each c-c triple bond . This suggests that it may interact with its targets through a similar mechanism.

Pharmacokinetics

Its solubility in chloroform suggests that it may be absorbed and distributed in the body through lipid-rich environments.

Action Environment

It is known that it is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene can be synthesized through a multi-step process. One common method involves the bromination of 1,4-dibromo-2,5-diiodobenzene followed by the Sonogashira coupling reaction with trimethylsilylacetylene. The reaction conditions typically include the use of a palladium catalyst, copper iodide, and an amine base under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The process involves careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The trimethylsilylethynyl groups can participate in coupling reactions, such as the Sonogashira coupling, to form more complex molecules.

Common Reagents and Conditions

    Palladium Catalyst: Used in coupling reactions.

    Copper Iodide: Acts as a co-catalyst in coupling reactions.

    Amines: Serve as bases in substitution and coupling reactions.

Major Products Formed

    Substituted Derivatives: Formed through substitution reactions.

    Coupled Products: Formed through coupling reactions with various alkynes or aryl halides.

Scientific Research Applications

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    1,4-Dibromo-2,5-dimethylbenzene: Similar in structure but lacks the trimethylsilylethynyl groups.

    1,4-Bis(trimethylsilylethynyl)benzene: Similar but does not contain bromine atoms.

Uniqueness

1,4-Dibromo-2,5-bis[2-(trimethylsilyl)ethynyl]benzene is unique due to the presence of both bromine atoms and trimethylsilylethynyl groups, which provide it with distinct reactivity and versatility in chemical synthesis. This combination of functional groups allows for a wide range of chemical transformations and applications in various fields of research .

Properties

IUPAC Name

2-[2,5-dibromo-4-(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20Br2Si2/c1-19(2,3)9-7-13-11-16(18)14(12-15(13)17)8-10-20(4,5)6/h11-12H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMMIWKEWMEYTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC(=C(C=C1Br)C#C[Si](C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Br2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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